![molecular formula C19H19NO3 B6379136 2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% CAS No. 1261895-58-2](/img/structure/B6379136.png)
2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a phenolic compound with a molecular formula of C11H13NO2 and a molecular weight of 189.22 g/mol. The compound is an aromatic amide that has been found to have a number of interesting properties. It has been studied for its potential use as an intermediate in the synthesis of other compounds and for its potential applications in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) is not well understood. However, it is believed that the compound may interact with certain proteins or enzymes in the body to produce a desired effect. The exact mechanism of action is still being studied and is not yet fully understood.
Biochemical and Physiological Effects
2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) has been found to have a number of interesting biochemical and physiological effects. The compound has been found to have anti-inflammatory and anti-bacterial properties, as well as potential anti-tumor activity. Additionally, the compound has been found to have antioxidant and anti-mutagenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) in laboratory experiments include its relatively low cost, its availability, and its ease of synthesis. Additionally, the compound has been found to have a number of interesting biochemical and physiological effects, making it a potential candidate for drug development. The main limitation of using this compound in laboratory experiments is that its exact mechanism of action is not yet fully understood.
Direcciones Futuras
The future directions for the research on 2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) include further studies on its mechanism of action, its potential applications in drug development, and its potential use in the synthesis of other compounds. Additionally, further studies are needed to determine the compound’s safety and toxicity profile in humans. Finally, further research is needed to explore the potential of the compound for other applications, such as its potential use as an intermediate in the synthesis of other compounds.
Métodos De Síntesis
2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) can be synthesized in a two-step process. The first step involves the reaction of piperidine-1-carbonyl chloride and phenol in the presence of a base such as sodium hydroxide to form the corresponding amide. The second step involves the reaction of the amide with formaldehyde to form the desired product. The reaction is typically carried out in aqueous solution at temperatures of around 50°C.
Aplicaciones Científicas De Investigación
2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) has been studied for its potential applications in medicinal chemistry. The compound has been found to have a number of interesting properties that make it a potential candidate for drug development. It has been found to have anti-inflammatory and anti-bacterial properties, as well as potential anti-tumor activity. Additionally, the compound has been studied for its potential use in the synthesis of other compounds.
Propiedades
IUPAC Name |
2-hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-13-16-5-4-6-17(18(16)22)14-7-9-15(10-8-14)19(23)20-11-2-1-3-12-20/h4-10,13,22H,1-3,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCASNMCTXPDLRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC(=C3O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685385 |
Source


|
| Record name | 2-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol | |
CAS RN |
1261895-58-2 |
Source


|
| Record name | 2-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


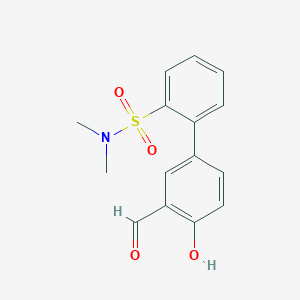
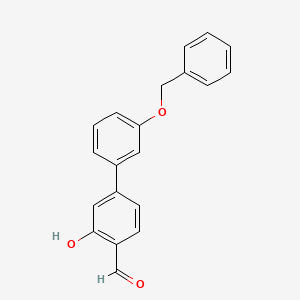

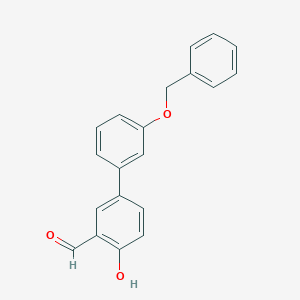
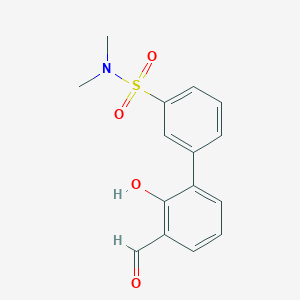
![2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379094.png)
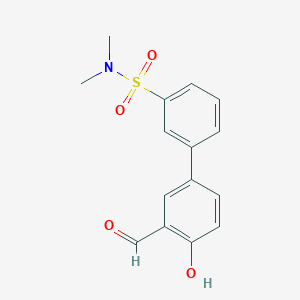



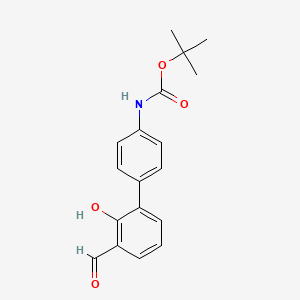
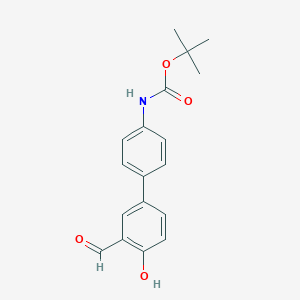
![2-Formyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379166.png)